Deca-7,9-diynoic acid

Description

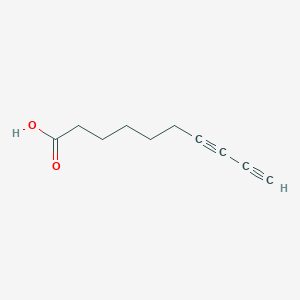

Deca-7,9-diynoic acid (C₁₀H₁₂O₂) is a medium-chain fatty acid characterized by conjugated triple bonds at positions 7 and 9. Its molecular weight is 164.20 g/mol, and it is identified by CAS numbers 122-84-9 and 173030-27-8 . Structurally, it features a carboxylic acid group at one end and a deca-carbon chain with two adjacent triple bonds (Figure 1). This compound is primarily used in chemical synthesis and pharmacological research, though its biological activities remain less explored compared to longer-chain analogs.

Figure 1: Structure of this compound.

Properties

IUPAC Name |

deca-7,9-diynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,5-9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYCUPDEYOZEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC#CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Deca-7,9-diynoic acid can be synthesized through oxidative coupling reactions. One common method involves the coupling of 6-heptynoic acid with 1-undecyne in the presence of a cuprous chloride catalyst. This reaction requires an excess of 1-undecyne to yield the desired product . The reaction conditions typically involve a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidative coupling reactions similar to those used in laboratory settings. The scalability of these reactions is crucial for producing sufficient quantities of the compound for research and potential commercial applications .

Chemical Reactions Analysis

Types of Reactions: Deca-7,9-diynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.

Major Products Formed:

Oxidation: Formation of diacids or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Deca-7,9-diynoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of deca-7,9-diynoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to disrupt microbial cell membranes contributes to its antimicrobial properties .

Comparison with Similar Compounds

Key Structural and Functional Differences:

- Chain Length: this compound (C10) is shorter than most analogs (C14–C18), affecting solubility and membrane interaction.

- Bond Configuration: Unlike compounds like 5-Octadecene-7,9-diynoic acid, this compound lacks double bonds, reducing conformational flexibility.

- Functional Groups: The isobutylamide group in Undeca-2E,4Z-dien-7,9-diynoic acid derivatives enhances insecticidal activity compared to the carboxylic acid group in this compound .

Enzyme Inhibition

- cis-Hexadec-11-en-7,9-diynoic acid (C16) shows selective inhibition of 5-lipoxygenase (IC₅₀ ~1 μM), making it a candidate for anti-inflammatory drugs .

Insecticidal and Pheromonal Activity

- Undeca-2E,4Z-dien-7,9-diynoic acid isobutylamide causes 100% mortality in rice weevils (Sitophilus oryzae) at 200 μg/mL, attributed to its conjugated diyne and amide groups .

- 7Z,9-Decadienyl acetate , a related compound, acts as a sex pheromone in the Groundnut leafminer, though it lacks the carboxylic acid group .

Marine and Plant Sources

- Marine-derived 7,11-Tetradecadiene-5,9-diynoic acid (C14) highlights the ecological role of acetylenic fatty acids in dinoflagellate defense mechanisms .

- 5,6-Epoxyoctathis compound (C18), found in plant lipids, demonstrates epoxy modifications that enhance oxidative stability .

Biological Activity

Deca-7,9-diynoic acid (DDA) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure featuring two triple bonds within a ten-carbon chain. This structural configuration is crucial for its biological activity, influencing how it interacts with biological systems.

Biological Activities

DDA exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that DDA possesses antimicrobial properties against several pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.

- Antitumor Activity : DDA has been investigated for its potential antitumor effects. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Anti-inflammatory Effects : DDA has demonstrated anti-inflammatory properties in various models, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of DDA is primarily mediated through:

- Membrane Disruption : The presence of multiple triple bonds allows DDA to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Oxidative Stress Induction : DDA can generate reactive oxygen species (ROS), which play a role in triggering apoptotic pathways in cancer cells.

- Inhibition of Key Enzymes : Some studies suggest that DDA may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of DDA against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism was linked to membrane disruption and increased permeability.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| P. aeruginosa | 100 µg/mL |

Antitumor Activity

In vitro studies on human cancer cell lines revealed that DDA induced apoptosis with an IC50 value of approximately 30 µM. The study highlighted the role of ROS in mediating cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 30 |

| HeLa (Cervical) | 25 |

| A549 (Lung) | 35 |

Anti-inflammatory Effects

Research on animal models demonstrated that DDA reduced inflammation markers significantly when administered at a dose of 10 mg/kg body weight, showcasing its potential as an anti-inflammatory agent.

Q & A

Basic: What experimental approaches are used to structurally characterize Deca-7,9-diynoic acid?

Methodological Answer:

Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For diynoic acids, 1D and 2D NMR (e.g., H, C, COSY, HSQC) resolve carbon-carbon double/triple bond positions and stereochemistry. Predicted NMR spectra for structurally similar compounds (e.g., hexadec-11-en-7,9-diynoic acid) show distinct shifts for conjugated ene-yne systems, such as alkynyl carbons at δ ~70–90 ppm and olefinic protons at δ ~5.5–6.5 ppm . High-resolution MS (HRMS) confirms molecular formula via monoisotopic mass (e.g., 246.16198 Da for CHO) .

Basic: How can researchers isolate this compound from natural sources?

Methodological Answer:

Isolation involves:

Extraction : Use polar solvents (e.g., methanol or ethanol) for lipid-rich marine or plant tissues.

Fractionation : Column chromatography (silica gel or reverse-phase C18) with gradient elution (hexane/ethyl acetate to methanol).

Detection : Thin-layer chromatography (TLC) with UV/fluorescence or derivatization (e.g., 2,4-dinitrophenylhydrazine for carbonyl groups).

Marine-derived analogs (e.g., cis-hexadec-11-en-7,9-diynoic acid) are often isolated from algae or dinoflagellates .

Advanced: How can researchers resolve contradictions in reported bioactivity data for diynoic acids?

Methodological Answer:

Contradictions arise from variations in assay conditions, purity, or biological models. To address this:

Standardize assays : Use identical enzyme sources (e.g., recombinant COX-2 vs. crude extracts) and control for inhibitors like NSAIDs.

Validate purity : Confirm compound integrity via HPLC-MS and quantify impurities.

Replicate in multiple models : Compare in vitro (cell-free assays) and in vivo (animal models) results.

For example, cis-hexadec-11-en-7,9-diynoic acid showed divergent 5-lipoxygenase inhibition due to stereochemical sensitivity in enzyme binding .

Advanced: What experimental designs are optimal for evaluating enzyme inhibition kinetics of this compound?

Methodological Answer:

In vitro assays : Use fluorometric or spectrophotometric methods (e.g., COX-2 inhibition via prostaglandin H conversion monitoring at 37°C).

Dose-response curves : Test 6–8 concentrations in triplicate to calculate IC and Ki values.

Mechanistic studies : Pre-incubate enzyme with inhibitor to distinguish competitive vs. non-competitive binding.

Statistical validation : Apply two-way ANOVA to assess interaction effects between concentration and time .

Analogous compounds (e.g., pentadeca-6,8,10-triynoic acid) showed strong COX inhibition but weak 5-lipoxygenase activity, highlighting assay specificity .

Advanced: How can researchers investigate the biosynthesis pathway of this compound in marine organisms?

Methodological Answer:

Isotopic labeling : Feed C-acetate or C-fatty acid precursors to trace carbon flux.

Gene silencing : Use CRISPR/Cas9 or RNAi to knock out putative desaturase/elongase genes in algae.

Metabolomic profiling : Compare wild-type and mutant strains via LC-MS to identify pathway intermediates.

Marine dinoflagellates synthesize similar polyunsaturated fatty acids via alternating desaturation and chain elongation .

Basic: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

Lipophilicity : Calculate logP using software like ChemAxon or ACD/Labs.

Acid dissociation constant (pKa) : Predict via MarvinSketch (for carboxylic acid groups, pKa ~4.5–5.0).

3D modeling : Use Avogadro or Gaussian for energy-minimized conformations.

Predicted properties for hexadec-11-en-7,9-diynoic acid (logP ~3.5) align with experimental trends for long-chain fatty acids .

Advanced: How can researchers validate the ecological role of this compound in marine symbiosis?

Methodological Answer:

Metagenomic analysis : Sequence microbial communities associated with diynoic acid-producing hosts.

Bioactivity screening : Test compound effects on bacterial quorum sensing or biofilm formation.

Field experiments : Measure compound concentration gradients in marine sediments via LC-MS/MS.

Analogous fatty acids in Ophiuroidea (brittle stars) modulate bacterial colonization .

Basic: What are the challenges in synthesizing this compound with high stereochemical purity?

Methodological Answer:

Coupling reactions : Use Cadiot-Chodkiewicz or Sonogashira coupling for alkyne formation.

Stereocontrol : Employ chiral auxiliaries or asymmetric catalysis (e.g., palladium complexes).

Purification : Optimize recrystallization (e.g., acetone/water) or preparative HPLC.

Synthesis of 11Z-hexadecen-7,9-diynoic acid required Z-selective Wittig reactions to preserve double bond geometry .

Advanced: How should researchers design a longitudinal study to assess the stability of this compound under varying pH conditions?

Methodological Answer:

Accelerated stability testing : Incubate compound at pH 2–10 (37°C) for 0–30 days.

Degradation monitoring : Use UPLC-PDA-MS to quantify parent compound and breakdown products.

Kinetic modeling : Apply first-order decay equations to estimate half-life.

For similar compounds, acidic conditions (pH <4) induced isomerization of conjugated ene-yne systems .

Advanced: What strategies mitigate interference from lipid matrices in quantifying this compound via LC-MS?

Methodological Answer:

Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX).

Chromatography : Optimize gradient elution (ACN/water with 0.1% formic acid) to separate analytes from phospholipids.

Matrix-matched calibration : Prepare standards in lipid-extracted blanks to correct for ion suppression.

Studies on octadeca-8,10,12-triynoic acid achieved LOQ <10 ng/mL using these methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.